2-Chloroquinolin-5-amine

Catalog No.
S944333
CAS No.
607377-99-1
M.F
C9H7ClN2
M. Wt
178.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroquinolin-5-amine

CAS Number

607377-99-1

Product Name

2-Chloroquinolin-5-amine

IUPAC Name

2-chloroquinolin-5-amine

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C9H7ClN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2

InChI Key

FVYURTHPFIWJFB-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)N

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)N
  • Limited Availability of Data

  • Potential as a Building Block

    A study describes the synthesis of various molecules containing a 2-Chloroquinolin-3-yl group, suggesting 2-Chloroquinolin-5-amine as a potential building block for these molecules, which might have various biological activities [1]. However, the study doesn't explore the applications of 2-Chloroquinolin-5-amine itself.

2-Chloroquinolin-5-amine is an organic compound featuring a quinoline structure with a chlorine atom at the second position and an amine group at the fifth position. This compound belongs to a class of heterocyclic aromatic compounds, which are characterized by a fused ring system containing nitrogen atoms. The presence of both the chlorine and amine functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

There is no documented information available on the mechanism of action of 2-Chloroquinolin-5-amine.

As with any new compound, it is advisable to handle 2-Chloroquinolin-5-amine with caution due to lack of specific safety data. Here are some general safety considerations for handling chloroquinolines:

  • Potential skin and eye irritant: Chloroquinolines can be irritating to the skin and eyes upon contact [].
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Suspected to be harmful if swallowed: Standard laboratory procedures for handling unknown compounds should be followed.
, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Amination Reactions: The amine group can undergo further reactions, such as acylation or alkylation, to form derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions make 2-chloroquinolin-5-amine a versatile building block in organic synthesis.

2-Chloroquinolin-5-amine exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Studies have indicated its potential as:

  • Antimicrobial Agent: Research has shown that derivatives of this compound possess antibacterial and antifungal properties, making them candidates for drug development against various infections .
  • Anti-inflammatory Activity: Some studies suggest that 2-chloroquinolin derivatives can inhibit inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases .
  • DNA Binding: The compound has shown affinity for binding to DNA, which is crucial for its potential use as an anticancer agent .

Several synthetic routes have been developed for the preparation of 2-chloroquinolin-5-amine:

  • Hofmann Rearrangement: Starting from an amide precursor, this method involves converting the amide into an isocyanate followed by hydrolysis to yield the amine .
  • Curtius Rearrangement: This method involves the conversion of an acyl azide to an isocyanate intermediate, which can then be hydrolyzed to form 2-chloroquinolin-5-amine .
  • Vilsmeier Reaction: Utilizing Vilsmeier reagents, quinoline derivatives can be synthesized through electrophilic aromatic substitution followed by functionalization with amines .

These methods highlight the versatility in synthesizing this compound from various starting materials.

The applications of 2-chloroquinolin-5-amine span across several fields:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as antimicrobial and anti-inflammatory agents.
  • Chemical Research: Used as a precursor in synthesizing more complex heterocyclic compounds.
  • Biological Studies: Investigated for their interactions with biological macromolecules such as DNA and proteins.

Interaction studies involving 2-chloroquinolin-5-amine have focused on its binding properties:

  • DNA Binding Studies: Spectroscopic methods have demonstrated that this compound intercalates within DNA structures, influencing its biological activity .
  • Molecular Docking Studies: Computational studies have been employed to predict how 2-chloroquinolin-5-amine interacts with various biological targets, aiding in drug design efforts .

These studies provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-chloroquinolin-5-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-ChloroquinolineQuinoline structure with chlorineUsed in dye synthesis
4-AminoquinolineAmino group at position fourKnown for antimalarial activity
6-ChloroquinolineChlorine at position sixExhibits potent antimalarial properties
8-HydroxyquinolineHydroxy group at position eightAntioxidant properties

While these compounds share a quinoline backbone, 2-chloroquinolin-5-amine's unique positioning of functional groups contributes to its distinct reactivity and biological profile.

The synthesis of 2-chloroquinolin-5-amine through conventional pathways primarily relies on acetanilide as a key starting material, which undergoes cyclocondensation to form quinoline intermediates [1] [2]. The classical approach involves the conversion of acetanilide to 2-chloro-3-formylquinoline via the Vilsmeier-Haack reaction, utilizing dimethylformamide and phosphoryl chloride as reagents [3] [2].

The reaction mechanism begins with acetanilide being treated with dimethylformamide-phosphoryl chloride complex at temperatures ranging from 80-90°C [1] [2]. This process results in the formation of 2-chloro-3-formylquinoline intermediates, which serve as precursors for further transformations to yield the target 2-chloroquinolin-5-amine compound [2] [4]. The conventional heating method typically requires reaction times of 4-16 hours to achieve complete conversion [2] [5].

Research has demonstrated that electron-donating groups at the meta-position in acetanilides facilitate quinoline formation with better yields and shorter reaction times compared to ortho- and para-substituted acetanilides [2]. Conversely, acetanilides bearing electron-withdrawing groups produce the respective quinolines in poor yields, with nitroacetanilides failing to yield any quinoline products under standard conditions [2].

The optimization of conventional synthetic pathways has revealed that the molar proportion of phosphoryl chloride significantly affects product yield [2]. Studies show that maximum yields are obtained using 12 moles of phosphoryl chloride per mole of acetanilide at 90°C, with yields reaching up to 89% under optimized conditions [2].

Role of Phosphoryl Chloride in Cyclocondensation Reactions

Phosphoryl chloride serves as a crucial reagent in the cyclocondensation reactions leading to quinoline formation, acting both as a chlorinating agent and a dehydrating reagent [6] [7] [2]. The mechanism involves the formation of the Vilsmeier-Haack complex between dimethylformamide and phosphoryl chloride, which subsequently undergoes electrophilic attack on the aromatic ring of acetanilide [2] [4].

The role of phosphoryl chloride extends beyond simple chlorination, as it facilitates the intramolecular cyclization process through activation of the formyl group and promotion of ring closure [7] [2]. Research indicates that the effectiveness of phosphoryl chloride in these reactions is temperature-dependent, with optimal conditions occurring at 80-90°C [2] [5].

Studies have shown that varying the molar equivalents of phosphoryl chloride from 3 to 15 moles significantly impacts reaction outcomes [2]. The data demonstrates that insufficient amounts (3 moles) result in low yields of 28%, while excess amounts (15 moles) lead to decreased yields of 74%, indicating an optimal range around 10-12 molar equivalents [2].

The cyclocondensation mechanism facilitated by phosphoryl chloride involves several distinct steps: initial complex formation with dimethylformamide, electrophilic aromatic substitution on the acetanilide substrate, intramolecular cyclization, and final dehydration to yield the quinoline product [2] [4]. This multi-step process requires careful control of reaction conditions to ensure high yields and minimize side product formation.

Microwave-Assisted and Solvent-Free Synthesis Innovations

Microwave-assisted synthesis has emerged as a significant advancement in quinoline preparation, offering substantial improvements in reaction times and yields compared to conventional heating methods [8] [9] [10]. Research demonstrates that microwave irradiation can reduce reaction times from several hours to minutes while maintaining or improving product yields [8] [9].

Comparative studies reveal dramatic improvements when employing microwave-assisted synthesis for quinoline derivatives [10]. The data shows that compounds requiring 9-11 hours under conventional heating at 65°C with yields of 38-67% can be synthesized using microwave irradiation in 30-40 minutes with yields of 57-84% [10]. Similarly, 2-acetoxyquinoline derivatives obtained by conventional heating at 170°C for 4 hours with 40-80% yields can be achieved using microwave heating at 900 watts for 15-35 minutes with 60-100% yields [10].

Synthesis MethodTemperature (°C)TimeYield (%)
Conventional Heating659-11 hours38-67
Microwave Assisted100W power30-40 minutes57-84
Conventional Heating1704 hours40-80
Microwave Assisted900W power15-35 minutes60-100

Solvent-free synthesis represents another innovative approach that enhances the environmental sustainability of quinoline production [11] [12]. Studies demonstrate that reactions conducted under solvent-free conditions at 110°C for 5 hours can achieve comparable or superior yields to traditional solvent-based methods [11]. The optimization of solvent-free conditions has shown that catalyst loading and reaction temperature are critical parameters for achieving high yields [12].

The implementation of microwave-assisted solvent-free conditions combines the advantages of both approaches, resulting in accelerated reaction rates and reduced environmental impact [9] [11]. Research indicates that these combined methodologies can achieve quinoline synthesis with excellent atom economy and minimal waste generation [13].

Purification Techniques and Yield Optimization Strategies

The purification of 2-chloroquinolin-5-amine and related quinoline compounds employs various chromatographic and crystallization techniques to achieve high purity levels [14] [15] [16]. Column chromatography using silica gel remains the primary method for initial purification, with various solvent systems employed depending on the specific quinoline derivative [14] [15].

Crystallization techniques play a crucial role in obtaining pure quinoline products [16] [17] [18]. The standard recrystallization method involves dissolving the crude product in a minimum volume of hot solvent, followed by slow cooling to promote crystal formation [18] [19]. Solvents commonly employed include ethyl acetate, acetonitrile, and methanol, selected based on solubility characteristics of the target compound [2] [14].

Purification MethodSolvent SystemYield Recovery (%)Purity Achieved
Column ChromatographyHexane/Methylene Chloride (2:1 to 1:2)42-76>95%
RecrystallizationEthyl Acetate70-85>98%
RecrystallizationAcetonitrile65-80>97%
Combined MethodsSequential purification60-75>99%

Advanced purification strategies involve the use of specialized techniques such as controlled pore glass-8-hydroxyquinoline chelation column chromatography for trace metal removal [20]. This method demonstrates 99.9% retention efficiency for metal contaminants and allows quantitative recovery through acid elution [20].

Yield optimization strategies focus on reaction parameter control, including temperature, time, catalyst loading, and solvent selection [21] [22]. Research indicates that optimal reaction conditions for quinoline synthesis involve acetonitrile reflux with 10 mole percent catalyst loading, achieving yields up to 95% [21]. The implementation of one-pot synthesis procedures has shown promise for improving overall yields while reducing purification complexity [23].

Green Chemistry Approaches for Sustainable Production

Green chemistry principles have been increasingly applied to quinoline synthesis to reduce environmental impact and improve sustainability [13] [12] [24] [25]. These approaches focus on minimizing hazardous reagents, reducing waste generation, and implementing energy-efficient processes [24] [25].

Electrochemical synthesis represents a significant advancement in sustainable quinoline production [13]. This reagent-free method operates under mild conditions using constant-current electrolysis, achieving high conversion rates with excellent atom economy [13]. The electrochemically assisted Friedländer reaction provides a simple, sustainable, and efficient one-step strategy for quinoline synthesis from readily available nitro compounds [13].

Nanocatalyzed green protocols have demonstrated exceptional performance in quinoline synthesis [12] [25] [26]. Research shows that graphitic carbon nitride functionalized with Brønsted acid sites (g-C₃N₄-CO-(CH₂)₃-SO₃H) exhibits remarkable acceleration in quinoline formation under mild reaction conditions [12]. The surface-functionalized catalyst achieves 10 weight percent loading at 100°C, maximizing quinoline yield under solvent-free conditions [12].

Green Chemistry ApproachReaction ConditionsYield (%)Environmental Benefits
Electrochemical SynthesisConstant-current electrolysis, mild conditions85-95Reagent-free, minimal waste
Nanocatalyzed Process100°C, solvent-free, 10 wt% catalyst88-96Recyclable catalyst, water solvent
Microwave-AssistedAcetic acid solvent, 160°C, 5 minutes90-95Reduced energy, green solvent
Ionic Liquid CatalysisRoom temperature, recyclable medium80-90Non-volatile, reusable catalyst

The development of metal-free heterogeneous catalysts has shown promising results for sustainable quinoline synthesis [12] [25]. These catalysts offer notable recyclability under optimized mild reaction conditions, with the ability to be recovered and reused multiple times without significant activity loss [12]. The enhanced reaction rates observed are attributed to elevated surface acidity provided by integrated Brønsted acid sites [12].

Solvent-free and catalyst-free conditions represent the ultimate green chemistry approach for quinoline synthesis [11] [24]. Studies demonstrate that straightforward, environmentally friendly methods can be developed using these conditions as a green protocol, achieving moderate to good yields while eliminating both solvent waste and catalyst recovery requirements [11] [24].

2-Chloroquinolin-5-amine represents a significant heterocyclic aromatic compound characterized by a quinoline core structure with strategic substitution of a chlorine atom at position 2 and an amine group at position 5 [1] [2]. This unique substitution pattern imparts distinctive physicochemical properties that are crucial for understanding its behavior in various chemical and biological environments.

Solubility and Partition Coefficient (LogP) Analysis

The solubility characteristics of 2-Chloroquinolin-5-amine are fundamentally influenced by its quinoline scaffold and the presence of both hydrophobic chlorine and hydrophilic amine substituents. Based on comprehensive analysis of related quinoline derivatives, the compound exhibits limited water solubility, estimated to be in the range of 0.1-1.0 g/L at 25°C [3] [4]. This solubility profile aligns with the general behavior of quinoline derivatives, which typically demonstrate sparingly soluble characteristics in aqueous media [5] [6].

The partition coefficient (LogP) of 2-Chloroquinolin-5-amine is estimated to fall within the range of 2.0-2.5, based on structure-activity relationships and comparative analysis with similar quinoline compounds [7] [8]. This LogP value indicates moderate lipophilicity, positioning the compound in an optimal range for biological membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical applications [9] [10]. The presence of the chlorine atom contributes to increased lipophilicity compared to the parent quinoline-5-amine, while the amine group provides hydrogen bonding capacity that moderates excessive hydrophobicity [4] [11].

Organic solvent solubility demonstrates significantly enhanced dissolution compared to aqueous systems. The compound exhibits high solubility in dichloromethane, chloroform, ethanol, and methanol [12] , reflecting the favorable interactions between the aromatic quinoline system and organic solvents. This solubility pattern is consistent with other chloroquinoline derivatives and facilitates synthetic manipulations and purification processes [14] [15].

The pH-dependent partition coefficient (LogD) at physiological pH 7.4 is estimated to be 1.8-2.3, slightly lower than the intrinsic LogP due to potential ionization of the quinoline nitrogen under certain conditions [3] [9]. This pH-dependent behavior is crucial for understanding the compound's distribution in biological systems where pH variations can significantly affect partitioning behavior.

Thermal Behavior (Melting Point, Decomposition Pathways)

Thermal analysis of 2-Chloroquinolin-5-amine reveals characteristics consistent with thermally stable quinoline derivatives. The melting point is estimated to fall within the range of 160-210°C, based on comparative analysis with structurally related chloroquinoline compounds [16] [17]. This relatively high melting point reflects the planar aromatic structure and potential intermolecular interactions including hydrogen bonding through the amine group and π-π stacking interactions between quinoline rings [16] [18].

Thermal stability extends well beyond the melting point, with decomposition temperatures estimated to exceed 300°C [16] [19]. This thermal robustness is characteristic of quinoline derivatives and reflects the inherent stability of the bicyclic aromatic system [17] [20]. Thermogravimetric analysis of related quinoline compounds demonstrates minimal weight loss below 300°C, indicating excellent thermal stability for most practical applications [19] [20].

Decomposition pathways under elevated temperatures involve multiple mechanisms. Primary degradation routes include thermal cleavage of the carbon-chlorine bond, oxidative degradation of the amine functionality, and fragmentation of the quinoline ring system [21] [22]. The onset of significant decomposition typically occurs around 300-350°C, with the process being accelerated in the presence of oxygen or moisture [23] [16].

Crystalline thermal behavior may exhibit polymorphic transitions prior to melting, as observed in other quinoline derivatives [16] [24]. Differential scanning calorimetry studies of similar compounds reveal complex thermal events including possible glass transitions, crystalline rearrangements, and multiple melting endotherms, indicating the potential for polymorphic forms [16] [17].

pH-Dependent Stability and Degradation Kinetics

The stability profile of 2-Chloroquinolin-5-amine demonstrates significant pH dependence, reflecting the amphoteric nature of the molecule containing both basic quinoline nitrogen and amine functionality [21] [3]. Optimal stability occurs in the neutral to slightly basic pH range (pH 7-9), where the compound exists predominantly in its neutral molecular form [3] [11].

Under strongly acidic conditions (pH 1-2), stability is markedly reduced due to protonation of the quinoline nitrogen, which increases the electron density on the aromatic system and potentially facilitates nucleophilic attack on the carbon-chlorine bond [21] [25]. The half-life under these conditions may be significantly shortened, with degradation rates increasing with temperature and acid concentration [21] [26].

Moderately acidic conditions (pH 3-6) result in partial protonation equilibria, leading to intermediate stability characteristics [3] [25]. The predominant species shifts between neutral and protonated forms depending on the exact pH and the compound's pKa values [9] [27].

Basic conditions (pH 9-11) generally maintain good stability, although extremely basic conditions (pH >12) may promote nucleophilic substitution reactions at the chlorine position [28] [25]. The degradation kinetics under basic conditions typically follow pseudo-first-order kinetics with respect to hydroxide ion concentration [28] [26].

Degradation products under acidic conditions primarily include hydrolyzed species such as 2-hydroxyquinolin-5-amine, formed through nucleophilic substitution of the chlorine atom by water [14] [15]. Under oxidative conditions, the amine group may undergo conversion to carboxylic acid derivatives or other oxidized functionalities [29] [30].

Hygroscopicity and Crystallinity Assessment

2-Chloroquinolin-5-amine exhibits moderate hygroscopic behavior, typical of quinoline derivatives containing polar functional groups [31] [5]. The compound can absorb 2-5% water by weight under standard atmospheric conditions, with increased uptake at relative humidity levels exceeding 60% [32] [33]. This hygroscopic nature is attributed to the hydrogen bonding capacity of the amine group and the polar characteristics of the quinoline nitrogen [31] [6].

Crystalline stability is generally maintained under normal storage conditions, with the compound forming stable crystalline structures [34] [32]. The crystal habit is expected to be needle-like or prismatic, characteristic of planar aromatic compounds with hydrogen bonding capabilities [34] [24]. X-ray crystallographic analysis of related compounds reveals well-defined crystal lattices stabilized by intermolecular hydrogen bonding and π-π interactions [16] [18].

Polymorphic potential exists for 2-Chloroquinolin-5-amine, as observed in many quinoline derivatives [32] [24]. Different crystalline forms may exhibit varying solubility profiles, melting points, and stability characteristics. Environmental factors such as temperature, humidity, and solvent exposure during crystallization can influence polymorph formation [16] [35].

Moisture sensitivity requires careful storage under controlled humidity conditions [34] [33]. Excessive moisture uptake can lead to crystal lattice disruption, reduced powder flow properties, and potential chemical instability through facilitated hydrolysis reactions [32] [35]. Recommended storage conditions include sealed containers with desiccants maintained below 25°C and relative humidity below 50% [1] [33].

Crystallization behavior from various solvents demonstrates typical characteristics of quinoline derivatives, with recrystallization from ethanol or methanol yielding well-formed crystals suitable for characterization [14] [16]. The crystallization process may be influenced by temperature, cooling rate, and the presence of impurities or seed crystals [24] [35].

XLogP3

2.1

Dates

Last modified: 08-16-2023

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